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Compound of Interest

Compound Name: 2-Fluoro-6-iodophenylboronic acid

Cat. No.: B1340018

Disclaimer: Publicly available, comprehensive spectroscopic data for 2-Fluoro-6-
iodophenylboronic acid is limited. This guide utilizes the closely related and well-
characterized compound, 2-Fluorophenylboronic acid, as a representative example to illustrate
the principles and presentation of spectroscopic data for substituted phenylboronic acids. This
information is intended for researchers, scientists, and professionals in drug development.

Introduction

2-Fluorophenylboronic acid is an organoboron compound that serves as a versatile building
block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form
carbon-carbon bonds. A thorough spectroscopic characterization is essential to confirm its
identity, purity, and structure. This guide provides a detailed overview of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluorophenylboronic acid
in solution. Data from 1H, 13C, °F, and 1B NMR experiments provide detailed information about
the connectivity and electronic environment of the atoms.
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Table 1: *H NMR Data for 2-Fluorophenylboronic acid

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.1 (approx.) Broad s - B(OH)2

7.8-7.7 m - Ar-H

75-7.4 m - Ar-H

72-7.1 m - Ar-H

Note: The chemical shift of the B(OH)z protons is highly dependent on solvent, concentration,
and temperature.

Table 2: 13C NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (8) ppm Coupling to *°F Assignment
165.0 (approx.) d, YJCF C-F

135.0 - 115.0 Multiple signals Ar-C

120.0 (approx.) Broad C-B

Note: The carbon attached to boron often appears as a broad signal due to the quadrupolar
nature of the boron nucleus. Carbons coupled to fluorine will exhibit splitting.

Table 3: 1°F NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (6) ppm Multiplicity

-110 to -120 (approx.) m

Note: The chemical shift is referenced to an external standard, and the multiplicity arises from
coupling to neighboring aromatic protons.

Table 4: 1B NMR Data for 2-Fluorophenylboronic acid
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Chemical Shift (6) ppm Signal Characteristics

28 - 33 (approx.) Broad singlet

Note: The broadness of the signal is characteristic of the trigonal planar sp2 hybridized boron in
boronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
spectrum of 2-Fluorophenylboronic acid is characterized by the following key absorption bands.

Table 5: IR Absorption Data for 2-Fluorophenylboronic acid

Wavenumber (cm~—2) Intensity Assignment

O-H stretch (intermolecular H-

3467 (approx. Strong, Broad
(approx.) g bonding in solid state)
O-H stretch (free, in dilute
3635 (approx.) Sharp _
solution)[1]
1617 - 1034 (approx.) Medium-Strong C=C aromatic ring stretches
1344 (approx.) Strong B-O stretch
1203 (approx.) Strong C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For boronic acids, dehydration to form boroxines (cyclic trimers) can
sometimes be observed.

Table 6: Mass Spectrometry Data for 2-Fluorophenylboronic acid
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miz Interpretation
139.92 [M]* (Molecular lon)
121.91 [M - H20]*

Note: The exact fragmentation pattern can depend on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of phenylboronic acids is as follows:

e Sample Preparation: Dissolve 10-20 mg of 2-Fluorophenylboronic acid in approximately 0.6
mL of a suitable deuterated solvent (e.g., DMSO-de, CDCls, or Acetone-ds) in an NMR tube.
[2] The choice of solvent can affect the chemical shifts, especially for the hydroxyl protons.[2]

 Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency
of 400 MHz or higher.[2]

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Use a pulse angle of approximately 30-45 degrees.

o Set a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Alonger acquisition time is necessary due to the low natural abundance of 13C.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Characterization_of_2_5_Difluorophenylboronic_Acid_NMR_Based_Analysis_and_Alternative_Methods.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Characterization_of_2_5_Difluorophenylboronic_Acid_NMR_Based_Analysis_and_Alternative_Methods.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Characterization_of_2_5_Difluorophenylboronic_Acid_NMR_Based_Analysis_and_Alternative_Methods.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Use a relaxation delay of 2-5 seconds.[2]

e 19F NMR Acquisition:

o Acquire a proton-decoupled °F NMR spectrum.

o 19F is a highly sensitive nucleus, so acquisition times are generally short.[2]
e 1B NMR Acquisition:

o Acquire a one-dimensional 1B NMR spectrum.

o To avoid background signals from borosilicate glass, the use of a quartz NMR tube is
recommended.[2]

o The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.[2]

Infrared (IR) Spectroscopy

For solid samples like 2-Fluorophenylboronic acid, the KBr pellet method is common:
e Sample Preparation:

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder into a pellet-forming die.

o Apply high pressure (several tons) using a hydraulic press to form a transparent or
translucent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FT-IR spectrometer.

o Record the spectrum, typically in the range of 4000 to 400 cm~1.
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o Acquire a background spectrum of the empty spectrometer to subtract from the sample

spectrum.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for analyzing boronic acids:
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o Further dilute this stock solution to the low pg/mL or ng/mL range with the mobile phase

solvent.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,
often coupled with a liquid chromatography system (LC-MS).

o Data Acquisition:
o Infuse the sample solution directly into the ESI source or inject it into the LC system.

o Acquire the mass spectrum in positive or negative ion mode. For boronic acids, negative
ion mode can be useful to observe the [M-H]~ ion.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
flow and temperature to achieve good ionization and signal intensity.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylboronic acid.
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Caption: Logical relationships in the NMR analysis of 2-Fluorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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